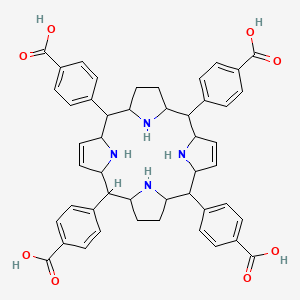
meso-Tetra(4-carboxyphenyl)porphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
meso-Tetra(4-carboxyphenyl)porphine is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of meso-Tetra(4-carboxyphenyl)porphine typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives. This step often requires acidic conditions and high temperatures to facilitate the formation of the macrocyclic structure.
Introduction of Carboxyphenyl Groups: The carboxyphenyl groups are introduced through electrophilic aromatic substitution reactions. This step involves the use of carboxylic acid derivatives and strong electrophiles to attach the carboxyphenyl groups to the porphyrin core.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
meso-Tetra(4-carboxyphenyl)porphine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles or nucleophiles, solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or nitro groups .
Wissenschaftliche Forschungsanwendungen
meso-Tetra(4-carboxyphenyl)porphine has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in the study of biological processes involving porphyrins, such as heme and chlorophyll functions.
Industry: Utilized in the development of photonic materials and sensors, owing to its unique photophysical properties
Wirkmechanismus
The mechanism of action of meso-Tetra(4-carboxyphenyl)porphine involves its interaction with molecular targets and pathways, such as:
Photodynamic Therapy (PDT): Upon light activation, the compound generates singlet oxygen, a reactive oxygen species that can induce cell death in cancer cells.
Coordination Chemistry: The carboxyphenyl groups can coordinate with metal ions, forming metal complexes that exhibit unique electronic and catalytic properties.
Vergleich Mit ähnlichen Verbindungen
meso-Tetra(4-carboxyphenyl)porphine can be compared with other similar compounds, such as:
Tetrakis(4-carboxyphenyl)porphyrin (TCPP): Similar in structure but lacks the icosahydroporphyrin core, making it less complex and potentially less versatile.
5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin (TPPS): Contains sulfonate groups instead of carboxyphenyl groups, which can alter its solubility and reactivity.
Eigenschaften
Molekularformel |
C48H48N4O8 |
|---|---|
Molekulargewicht |
808.9 g/mol |
IUPAC-Name |
4-[10,15,20-tris(4-carboxyphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C48H48N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-17,19,22,24,33-44,49-52H,18,20-21,23H2,(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
InChI-Schlüssel |
XQCNJOSCPLPTCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C3C=CC(N3)C(C4CCC(N4)C(C5C=CC(N5)C(C1N2)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















